Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 5-Benzyloxy-2-bromotoluene (CAS No. 17671-75-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
5-Benzyloxy-2-bromotoluene is a halogenated aromatic ether that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its structure uniquely combines a protected phenol (benzyl ether), a reactive aryl bromide, and a methyl group, offering multiple avenues for synthetic transformation. The aryl bromide moiety is particularly valuable as it provides a handle for introducing further complexity through a variety of metal-catalyzed cross-coupling reactions. Meanwhile, the benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which can be readily removed in later synthetic stages. These features make 5-Benzyloxy-2-bromotoluene a sought-after precursor in the fields of medicinal chemistry and materials science, particularly in the development of pharmaceutical agents.[3][4]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, including planning for reaction setup, purification, and storage. The key properties of 5-Benzyloxy-2-bromotoluene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 17671-75-9 | [5][6][7][8] |
| Molecular Formula | C₁₄H₁₃BrO | [1][5][6][7] |
| Molecular Weight | 277.16 g/mol | [1][6][9] |
| IUPAC Name | 1-Bromo-4-(benzyloxy)-2-methylbenzene | [5] |
| Appearance | Solid | [5] |
| Melting Point | 69-70.5 °C | [1][5] |
| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [1][10] |
| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [1][10] |
| Purity | Typically ≥97-98% | [5][7] |
Caption: 2D structure of 5-Benzyloxy-2-bromotoluene.
Synthesis and Mechanistic Insights
The most prevalent and efficient method for preparing 5-Benzyloxy-2-bromotoluene is the Williamson Ether Synthesis .[11][12] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide.[12]
Reaction Causality and Pathway
The synthesis begins with the deprotonation of a phenolic precursor, 2-bromo-5-hydroxytoluene, using a suitable base to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide (or chloride), displacing the bromide ion in a concerted Sₙ2 mechanism to form the desired ether linkage.[11]
-
Base Selection : A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the acidic phenol.[14] The choice of a non-nucleophilic base prevents competition with the desired reaction.
-
Alkylating Agent : Benzyl bromide or benzyl chloride are excellent electrophiles for this reaction because the transition state of the Sₙ2 reaction is stabilized by the adjacent phenyl ring, and they are primary halides, which minimizes competing elimination reactions.[11]
-
Solvent : A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the phenoxide anion, thus enhancing its nucleophilicity.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 5-Benzyloxy-2-bromotoluene.
Detailed Experimental Protocol
-
Reagent Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-hydroxytoluene (10.0 g, 53.5 mmol), anhydrous potassium carbonate (11.1 g, 80.2 mmol), and acetone (100 mL).
-
Addition of Alkylating Agent : While stirring the suspension, add benzyl bromide (7.7 mL, 64.2 mmol) dropwise at room temperature.
-
Reaction : Heat the mixture to reflux (approximately 56 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up : After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Extraction : Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, typically as an off-white or pale-yellow solid.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford 5-Benzyloxy-2-bromotoluene as a white crystalline solid.
Analytical Characterization and Quality Control
To ensure the identity, structure, and purity of the synthesized compound, a multi-technique analytical approach is required. Each method provides complementary information for a comprehensive characterization.[15][16][17]
| Technique | Expected Results and Interpretation |
| ¹H NMR | δ ~7.4-7.3 ppm (m, 5H): Protons of the benzyl phenyl ring. δ ~7.2 ppm (d, 1H): Aromatic proton ortho to the bromine atom. δ ~6.8-6.7 ppm (m, 2H): Remaining two aromatic protons of the toluene ring. δ ~5.0 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-). δ ~2.3 ppm (s, 3H): Methyl protons of the toluene ring. |
| ¹³C NMR | δ ~158-157 ppm: Aromatic carbon attached to the ether oxygen. δ ~136-135 ppm: Quaternary aromatic carbon of the benzyl group. δ ~129-127 ppm: Aromatic CH carbons of the benzyl ring. δ ~120-115 ppm: Aromatic CH carbons of the toluene ring. δ ~118 ppm: Aromatic carbon attached to the bromine atom. δ ~70 ppm: Methylene carbon (-O-CH₂-). δ ~20 ppm: Methyl carbon. |
| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z ~276. Isotopic Peak [M+2]⁺: m/z ~278, with an intensity nearly equal to the [M]⁺ peak, characteristic of a monobrominated compound. Key Fragment: m/z 91 (tropylium ion, [C₇H₇]⁺), a hallmark of a benzyl group. |
| FT-IR | ~3030 cm⁻¹: Aromatic C-H stretching. ~2920 cm⁻¹: Aliphatic C-H stretching (methyl and methylene). ~1600, 1500 cm⁻¹: Aromatic C=C ring stretching. ~1250 cm⁻¹: Aryl-O-C asymmetric stretching (ether). ~1050 cm⁻¹: Aryl-O-C symmetric stretching (ether). ~600-500 cm⁻¹: C-Br stretching. |
Analytical Workflow for Structural Verification
Caption: Logical workflow for the complete analytical characterization.
Applications in Medicinal Chemistry and Drug Discovery
The utility of 5-Benzyloxy-2-bromotoluene stems from its capacity to serve as a scaffold for building more elaborate molecular architectures.
-
Precursor for Cross-Coupling Reactions : The aryl bromide is a versatile functional group for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
-
Role of the Benzyloxy Group : The benzyloxy moiety serves two primary purposes. First, it is an effective protecting group for the phenol, stable to a wide range of reaction conditions but easily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). Second, the benzyloxy group itself is a recognized pharmacophore in certain drug classes, contributing to binding interactions with biological targets.[3] Studies have shown its importance in the design of compounds like monoamine oxidase (MAO) inhibitors.[3]
-
Intermediate for Targeted Therapeutics : This compound is a documented intermediate in the synthesis of selective estrogen receptor modulators (SERMs) like bazedoxifene, highlighting its industrial relevance in producing high-value active pharmaceutical ingredients (APIs).[4] The strategic placement of its functional groups allows for the sequential construction of the final drug molecule.
Synthetic Potential Diagram
Caption: Key synthetic pathways accessible from 5-Benzyloxy-2-bromotoluene.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. 5-Benzyloxy-2-bromotoluene is classified with specific hazards that require appropriate precautions.[1][9]
-
GHS Hazard Classification :
-
Personal Protective Equipment (PPE) :
-
Handling and Storage :
-
First Aid Measures :
-
IF ON SKIN (P302+P352) : Wash with plenty of water. If skin irritation occurs, get medical help.[1][5]
-
IF IN EYES (P305+P351+P338) : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]
-
IF INHALED (P304+P340) : Remove person to fresh air and keep comfortable for breathing.[1]
-
References
-
5-Benzyloxy-2-bromotoluene. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
5-Benzyloxy-2-bromotoluene. (n.d.). AOBChem USA. Retrieved from [Link]
-
5-benzyloxy-2-bromotoluene (CAS#:17671-75-9). (n.d.). Chemsrc. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
5-benzyloxy-2-bromotoluene (C14H13BrO). (n.d.). PubChemLite. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Khan Academy. Retrieved from [Link]
-
Chemical Properties of 2-Bromo-5-methoxytoluene (CAS 27060-75-9). (n.d.). Cheméo. Retrieved from [Link]
-
2-Bromo-5-methoxytoluene, 25g, Each. (n.d.). CP Lab Safety. Retrieved from [Link]
-
5-Benzyloxy-2-nitrotoluene. (n.d.). NIST WebBook. Retrieved from [Link]
- Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved from [Link]
-
2-Bromo-5-methoxytoluene. (n.d.). NIST WebBook. Retrieved from [Link]
- Method for synthesizing bromotoluene. (n.d.). Google Patents.
-
Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22449. Retrieved from [Link]
-
o-BROMOTOLUENE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Proton NMR spectrum of 4-benzyloxy toluene. (n.d.). ResearchGate. Retrieved from [Link]
-
Prodrugs as empowering tools in drug discovery and development. (2024). Chemical Society Reviews. Retrieved from [Link]
-
5-Benzyloxy-4-bromo-2-nitroaniline, N-methyl - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
- Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole. (n.d.). Google Patents.
Sources
- 1. echemi.com [echemi.com]
- 2. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scbt.com [scbt.com]
- 7. aobchem.com [aobchem.com]
- 8. arctomsci.com [arctomsci.com]
- 9. 5-Benzyloxy-2-bromotoluene | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-benzyloxy-2-bromotoluene | CAS#:17671-75-9 | Chemsrc [chemsrc.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. 2-Bromo-5-methoxytoluene [webbook.nist.gov]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
